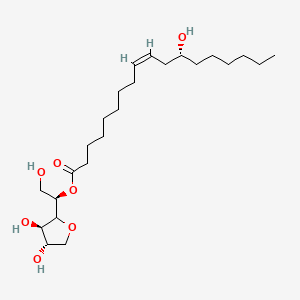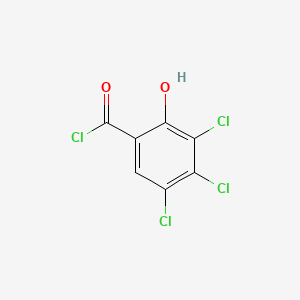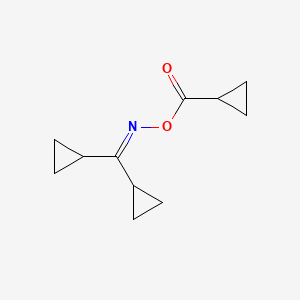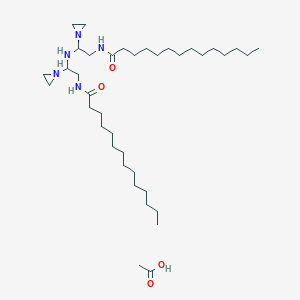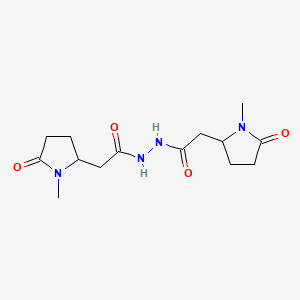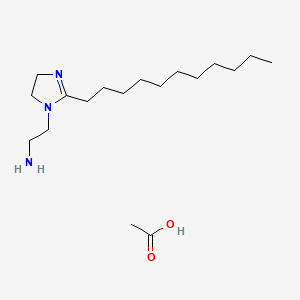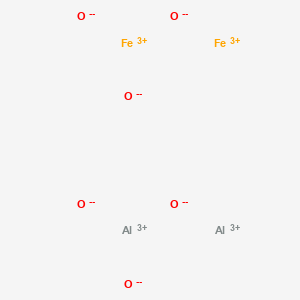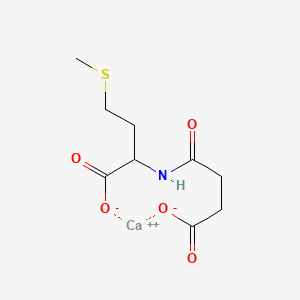
Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a calcium ion coordinated with a carboxylato group and a methionate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate typically involves the reaction of calcium salts with N-(3-carboxylato-1-oxopropyl)-DL-methionate under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and function. This interaction can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Calcium N-(3-carboxylato-1-oxopropyl)-L-methionate: A similar compound with a different stereochemistry.
Magnesium N-(3-carboxylato-1-oxopropyl)-DL-methionate: A compound with a similar structure but containing magnesium instead of calcium.
Uniqueness
Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate is unique due to its specific coordination with calcium ions, which can influence its chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
93805-87-9 |
|---|---|
Molecular Formula |
C9H13CaNO5S |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
calcium;2-(3-carboxylatopropanoylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H15NO5S.Ca/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2 |
InChI Key |
PTINZVAKLQSFJY-UHFFFAOYSA-L |
Canonical SMILES |
CSCCC(C(=O)[O-])NC(=O)CCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


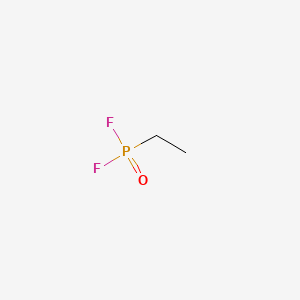
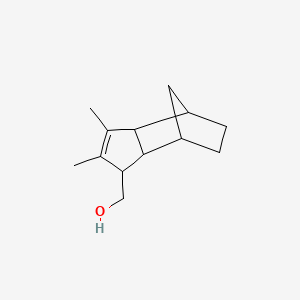
![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
